molecular formula C15H20N2O B13868151 4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile

4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile

Cat. No.: B13868151
M. Wt: 244.33 g/mol
InChI Key: QKAPGQNMASBPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methylamino group, and a cyclohexanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a nucleophile to introduce the benzyloxy group.

    Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.

    Cyclohexanecarbonitrile Formation: The final step involves the formation of the cyclohexanecarbonitrile moiety through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile can undergo various types of chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and halides under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Shares the benzyloxy group but differs in the aldehyde functional group.

    4-(Benzyloxy)benzonitrile: Similar structure with a benzonitrile group instead of the cyclohexanecarbonitrile moiety.

    4-(Benzyloxy)benzylamine: Contains a benzyloxy group and an amine group, similar to the methylamino group in the target compound.

Uniqueness

4-(Benzyloxy)-1-(methylamino)cyclohexanecarbonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-(methylamino)-4-phenylmethoxycyclohexane-1-carbonitrile

InChI

InChI=1S/C15H20N2O/c1-17-15(12-16)9-7-14(8-10-15)18-11-13-5-3-2-4-6-13/h2-6,14,17H,7-11H2,1H3

InChI Key

QKAPGQNMASBPCZ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(CC1)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.